molecular formula C9H9BrN2O3 B1612082 4-Bromo-N-ethyl-3-nitrobenzamide CAS No. 1096291-52-9

4-Bromo-N-ethyl-3-nitrobenzamide

Cat. No.: B1612082
CAS No.: 1096291-52-9
M. Wt: 273.08 g/mol
InChI Key: CBAINLIMJMMFGC-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N-ethyl-3-nitrobenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 4-bromo-N-ethyl-3-aminobenzamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-ethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-ethyl-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    3-Bromo-N,N-dimethylbenzamide: Contains a dimethylamino group instead of an ethyl group and nitro group.

Uniqueness

4-Bromo-N-ethyl-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-N-ethyl-3-nitrobenzamide (C9H9BrN2O3) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom, an ethyl group, and a nitro group attached to a benzamide core. Its molecular structure is represented as follows:

Molecular Formula C9H9BrN2O3\text{Molecular Formula C}_9\text{H}_9\text{BrN}_2\text{O}_3

Properties of the compound include:

  • Molecular Weight : 245.08 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Melting Point : Data on melting point is limited but generally falls within the range typical for similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved via several methods, commonly involving the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine under controlled conditions. This process often requires purification techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules .

Antitumor Activity

Research has indicated that nitroaromatic compounds, including derivatives like this compound, exhibit antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies. It may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various nitro compounds, including this compound. The findings revealed that the compound exhibited moderate antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activity
This compound Bromine and nitro groupsAntitumor, enzyme inhibition
4-Bromo-N-ethyl-3-methylbenzamide Methyl group instead of nitroLower biological activity
3-Bromo-N,N-dimethylbenzamide Dimethylamino groupLimited studies on biological effects

Properties

IUPAC Name

4-bromo-N-ethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAINLIMJMMFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595782
Record name 4-Bromo-N-ethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096291-52-9
Record name 4-Bromo-N-ethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-N-ethyl-3-nitrobenzamide
4-Bromo-N-ethyl-3-nitrobenzamide
4-Bromo-N-ethyl-3-nitrobenzamide
4-Bromo-N-ethyl-3-nitrobenzamide
4-Bromo-N-ethyl-3-nitrobenzamide
4-Bromo-N-ethyl-3-nitrobenzamide

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